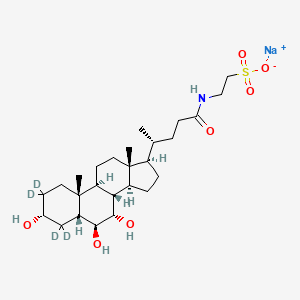

Tauro-alpha-muricholic acid-d4 (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tauro- compounds, such as tauroursodeoxycholic acid, are naturally occurring hydrophilic bile acids. These compounds are conjugated forms of bile acids with taurine, an amino acid. They are known for their significant roles in various biological processes, including the regulation of cholesterol metabolism and the protection of cells from apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tauro- compounds are synthesized through the conjugation of bile acids with taurine. The process involves the activation of the carboxyl group of the bile acid, followed by its reaction with the amino group of taurine. This can be achieved using various coupling agents under mild conditions to ensure the integrity of the bile acid structure .

Industrial Production Methods: Industrial production of tauro- compounds typically involves the extraction of bile acids from animal sources, followed by their chemical conjugation with taurine. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Tauro- compounds undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert tauro- compounds into their corresponding alcohols.

Substitution: Nucleophilic substitution reactions can modify the taurine moiety or the bile acid structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products: The major products of these reactions include modified bile acids and taurine derivatives, which can have different biological activities and properties .

Applications De Recherche Scientifique

Tauro- compounds have a wide range of scientific research applications:

Chemistry: Used as model compounds to study bile acid chemistry and conjugation reactions.

Biology: Investigated for their roles in cell signaling and apoptosis regulation.

Medicine: Explored for their therapeutic potential in treating liver diseases, neurodegenerative disorders, and metabolic conditions.

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to their beneficial properties

Mécanisme D'action

Tauro- compounds exert their effects through several mechanisms:

Anti-apoptotic Action: They inhibit the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating pro-apoptotic proteins like BAX.

Neuroprotective Effects: They protect neurons by reducing oxidative stress, inhibiting apoptosis, and acting as chemical chaperones to maintain protein stability.

Cholesterol Regulation: They reduce cholesterol absorption in the small intestine, thereby lowering overall cholesterol levels in the body

Comparaison Avec Des Composés Similaires

Glyco- Compounds: These are bile acids conjugated with glycine instead of taurine. They have similar biological functions but differ in their solubility and interaction with cellular components.

Ursodeoxycholic Acid: A non-conjugated bile acid with similar therapeutic properties but different pharmacokinetics and efficacy profiles.

Uniqueness: Tauro- compounds are unique due to their high hydrophilicity and ability to cross the blood-brain barrier, making them particularly effective in treating neurodegenerative diseases. Their conjugation with taurine also enhances their stability and bioavailability compared to non-conjugated bile acids .

Propriétés

Formule moléculaire |

C26H44NNaO7S |

|---|---|

Poids moléculaire |

541.7 g/mol |

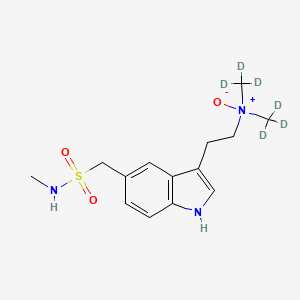

Nom IUPAC |

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1/i8D2,14D2; |

Clé InChI |

NYXROOLWUZIWRB-YHXAEYHASA-M |

SMILES isomérique |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)

![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)

![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)